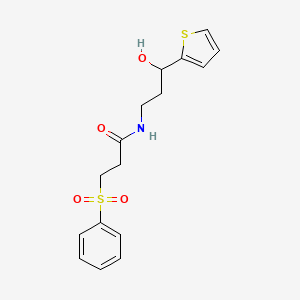

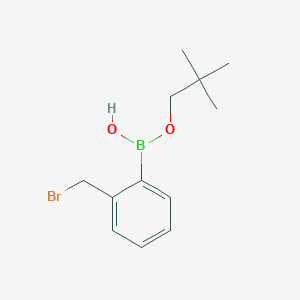

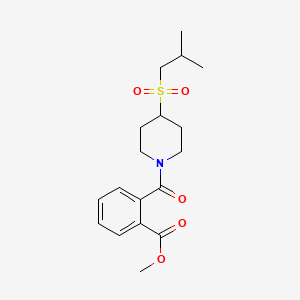

![molecular formula C17H17BrN2O B2476962 1-(4-bromobenzyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one CAS No. 950353-71-6](/img/structure/B2476962.png)

1-(4-bromobenzyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-(4-bromobenzyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one” is a complex organic molecule. It is a derivative of diazepine, which is a seven-membered heterocyclic compound with two nitrogen atoms . The molecule also contains a bromobenzyl group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, functionalized dibenzo-[1,4]-diazepin-1-ones were synthesized using the “on-water” concept in the presence of L-proline (organocatalyst; 20 mol%) and under catalyst-free conditions . Another method involves the synthesis of novel furo[2,3-b][1,4]diazepines in two steps from acetylenedicarboxylic acid esters and 4-amino-1-azabutadienes .Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely contains a 1,4-diazepine ring, which is a seven-membered heterocyclic compound with two nitrogen atoms . Additionally, it has a bromobenzyl group attached to it .科学的研究の応用

Synthesis and Chemical Properties

Synthesis of Benzo[e][1,4]diazepin-3-ones : A study by Geng et al. (2019) describes a novel formal [4 + 2+1] annulation process for synthesizing benzo[e][1,4]diazepin-3-ones, which includes a multicomponent dicyclization and ring-opening sequence, demonstrating potential applications in chemistry and medicine.

Chemical Reactivity and Structure Analysis : Research by Harada et al. (1997) focuses on the synthesis and stereochemical analysis of N-[1-methyl-4-(3-methylbenzyl)hexahydro-1H-1,4-diazepin-6-yl]-1H-indazole-3-carboxamide, a compound related to 1-(4-bromobenzyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one, showing insights into its molecular structure and reactivity.

Regioselective Synthesis : A study by Mamedov et al. (2020) discusses the regioselective synthesis of related compounds, offering insights into the chemical synthesis pathways and structural characteristics of benzo[b][1,4]diazepin-2(1H)-one derivatives.

Biological and Pharmacological Research

Cathepsin B Inhibition and Cytotoxicity : Research by Spencer et al. (2009) evaluates the in vitro activity of palladacycle compounds containing 1-methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one as cathepsin B inhibitors, highlighting their potential therapeutic applications in cancer treatment.

Synthesis of Antitumor Agents : The research by Shaabani et al. (2009) provides an efficient method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives, which have structural similarities to compounds with a broad spectrum of biological activities, including antitumor agents.

Affinity Toward CNS Receptors : A study by Pavlovsky et al. (2007) investigates compounds related to this compound for their affinity toward central nervous system benzodiazepine receptors, which can provide insights into potential neurological applications.

将来の方向性

作用機序

Target of Action

Similar compounds have shown potent antileishmanial and antimalarial activities . Therefore, it’s plausible that this compound may also target organisms causing these diseases, such as Leishmania and Plasmodium species .

Mode of Action

Similar compounds have been shown to exhibit superior antipromastigote activity, which suggests that they may interfere with the life cycle of theLeishmania parasites . Additionally, these compounds have shown inhibition effects against Plasmodium berghei, suggesting potential antimalarial activity .

Biochemical Pathways

Related compounds have been found to inhibit the enzymatic activity of thioredoxin reductase (trxr) and topoisomerase ib (topo ib) . TrxR is a selenoenzyme essential for antioxidant defense and redox homeostasis, while Topo IB is an enzyme that alters the topologic states of DNA during transcription .

Result of Action

Related compounds have shown potent antileishmanial and antimalarial activities, suggesting that this compound may also exhibit similar effects .

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the specific strain of the target organism, the stage of the organism’s life cycle, and the presence of other compounds or drugs .

特性

IUPAC Name |

5-[(4-bromophenyl)methyl]-3-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrN2O/c1-12-10-19-15-4-2-3-5-16(15)20(17(12)21)11-13-6-8-14(18)9-7-13/h2-9,12,19H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNMQUJGYLNZYAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

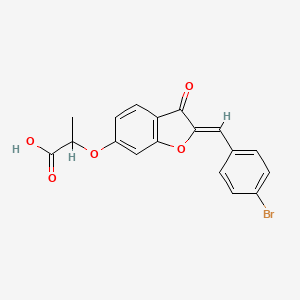

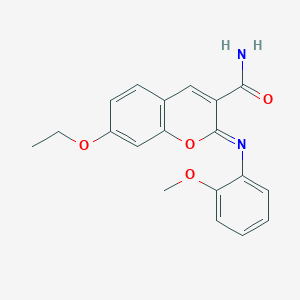

![2-(Benzo[d]isoxazol-3-yl)-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2476880.png)

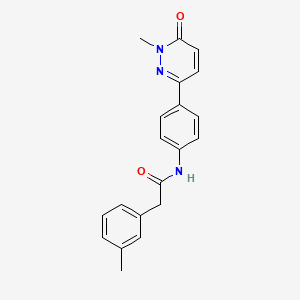

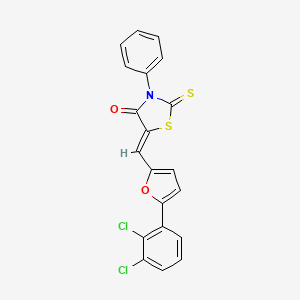

![N-cycloheptyl-1-[7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2476882.png)

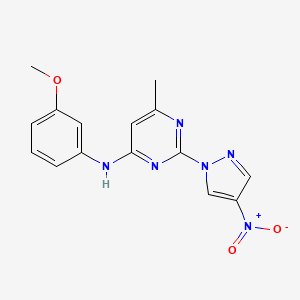

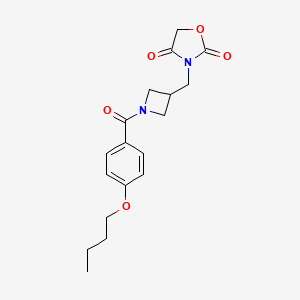

![2-[3-(Difluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2476890.png)

![N-{2-[(4-chlorophenyl)sulfonyl]-4-phenyl-1,3-butadienyl}-N,N-dimethylamine](/img/structure/B2476893.png)

![Ethyl 2-[6-[[2-(2-amino-2-oxoethyl)sulfanylbenzoyl]amino]indazol-1-yl]acetate](/img/structure/B2476895.png)